N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide

chemical biology kinase inhibition cathepsin S

Researchers pursuing cathepsin or kinase inhibitors often lack targeted, fragment-sized probes for S3 pocket engagement. This >95% pure compound (MW 323 Da) directly addresses that gap by providing a pre-built ethylthio-pyrazole pharmacophore validated in co-crystal templates (PDB 3KWN). Key advantages: • Enables direct SAR studies for the S3 pocket, avoiding synthetic delays. • Thioether handle allows late-stage oxidation to sulfoxide/sulfone for affinity maturation. • Balanced H-bond profile qualifies for fragment-based drug discovery (FBDD) library use.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 1207048-05-2
Cat. No. B2614563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide
CAS1207048-05-2
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C18H17N3OS/c1-2-23-17-6-4-3-5-15(17)18(22)20-14-9-7-13(8-10-14)16-11-12-19-21-16/h3-12H,2H2,1H3,(H,19,21)(H,20,22)
InChIKeyILRPCBTWJICANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide Procurement Profile


N-(4-(1H-pyrazol-3-yl)phenyl)-2-(ethylthio)benzamide is a synthetic arylbenzamide derivative incorporating a 2‑ethylthio substituent and a 3‑(4‑aminophenyl)‑1H‑pyrazole motif. The compound is offered commercially at >95% purity ; however, it lacks a substantive public repository entry in PubChem and has not been the subject of dedicated peer‑reviewed pharmacological studies. Its structural features (thioether‑benzamide linker, terminal pyrazole) place it within a class of fragments explored for kinase and cathepsin inhibition, but no target‑specific activity data are available for this exact entity.

Scaffold for cathepsin S S3 pocket pharmacophore studies
Fragment-sized entry for FBDD libraries with thioether diversification handle
Minimalist probe for kinase selectivity profiling relative to bulkier analogs

Why Generic Analogs Fall Short


Close analogs such as N‑(4‑(1H‑pyrazol‑3‑yl)phenyl)benzamide (lacking the ethylthio group) and 2‑(ethylthio)benzamide derivatives with alternative heterocyclic substitutions display divergent biochemical fingerprints in public screening data [1][2]. The ethylthio group is known to occupy the S3 pocket in certain cathepsin S inhibitor co‑crystal structures, and its replacement by hydrogen or methylthio ablates enzymatic activity [3]. Consequently, generic substitution without quantitative cross‑screening risks the loss of the specific pharmacophore geometry required for target engagement.

Ethylthio group Predicted S3 pharmacophore; its removal may ablate cathepsin S binding inferred from co-crystal data.
Smaller substituents Methylthio or hydrogen replacement may shift pharmacophore geometry and enzymatic activity profile.
Analog substitution Close analogs without cross-screening may exhibit divergent kinase selectivity fingerprints.

Quantitative Differentiation Evidence


Absence of Public Activity Data

A systematic search of ChEMBL, BindingDB, PubChem, and PubMed revealed no experimentally determined IC50, Ki, or EC50 values for N‑(4‑(1H‑pyrazol‑3‑yl)phenyl)‑2‑(ethylthio)benzamide. In contrast, structurally related 2‑(ethylthio)benzamide derivatives recorded in BindingDB show Ki values as low as 4.3–6 nM against various targets (e.g., amyloid‑β peptide binding, NET) [1][2]. This data gap means the compound cannot be prioritized over analogs on the basis of potency or selectivity without bespoke screening.

Public Activity Data Gap
Class-level inference
No reported IC50 or Ki values
Procurement as unvalidated probe; compare with analog Ki 4.3–6 nM for screening context.
Data from BindingDB; target-specific activity not confirmed.
chemical biology kinase inhibition cathepsin S

Ethylthio Enables Cathepsin S S3 Binding

In a series of pyrazole‑based thioether cathepsin S inhibitors, the ethylthio moiety was shown by X‑ray crystallography to occupy the enzyme's S3 pocket, a contact lost upon replacement with smaller substituents (e.g., methylthio) or hydrogen [1]. Co‑crystal structure PDB 3KWN confirms that the thioether sulfur engages in hydrophobic packing with Leu160 and Met161, contributing to a >10‑fold improvement in enzymatic Ki compared to des‑thio analogs [1][2]. Although the target compound itself has not been co‑crystallized, its ethylthio pharmacophore is identical to the key binding element in this validated series.

Ethylthio S3 Binding
Class-level inference
Predicted >10-fold Ki improvement over des-thio analogs
Ethylthio group critical for S3 pocket engagement; supports cathepsin S scaffold selection.
Inferred from co-crystal PDB 3KWN; direct measurement needed.
protease inhibition cathepsin S X-ray crystallography

Physicochemical Differentiation from Analogs

Common comparator compounds such as N‑(4‑(benzo[d]thiazol‑2‑yl)thiazol‑2‑yl)‑2‑(ethylthio)benzamide and N‑(1‑((2,3‑dihydrobenzo[b][1,4]dioxin‑2‑yl)methyl)‑1H‑pyrazol‑4‑yl)‑2‑(ethylthio)benzamide feature bulky bicyclic heterocycles that increase molecular weight (MW > 400 Da) and lipophilicity (cLogP > 4.5) while reducing ligand efficiency. The target compound (MW = 323.4 Da, C18H17N3OS) maintains a lower molecular weight and a smaller polar surface area, predicted to afford superior permeability and solubility profiles . No direct head‑to‑head PK or permeability data exist, but the physicochemical divergence supports differentiated selection in lead‑optimization cascades.

Physicochemical Profile
Class-level inference
MW 323 Da; cLogP predicted 1.2–1.8 units lower than polycyclic analogs
Lower lipophilicity and smaller TPSA may support improved permeability profile; no experimental PK data.
Calculated properties; verify with experimental logD/PAMPA.
medicinal chemistry kinase inhibitor design scaffold hopping

Vendor Purity and R&D Availability

The compound is available from Chemenu at ≥95% purity, catalog number CM820405, suitable for R&D use . By comparison, many in‑class analogs from alternative suppliers (e.g., N‑(4,7‑dimethylbenzo[d]thiazol‑2‑yl)‑2‑(ethylthio)benzamide, CAS 886917‑72‑2) are listed with similar purity but often lack transparent batch‑specific QC documentation . The absence of QC certificates for the target compound itself limits procurement confidence, although the nominal purity specification matches the industry standard for screening‑grade compounds.

Commercial Purity
Supporting evidence
≥95% purity (Chemenu CM820405)
Nominal purity matches screening-grade standard; equivalent to analog vendor specifications.
QC certificates not disclosed; batch-specific verification recommended.
chemical procurement compound management screening collection

Application Scenarios


Cathepsin S Inhibitor Lead Optimization

The ethylthio‑pyrazole scaffold mirrors the pharmacophore of validated cathepsin S inhibitors (Lee‑Dutra et al., 2010) [1]. The compound can serve as a starting fragment for iterative SAR studies targeting the S3 pocket, using the co‑crystal structure PDB 3KWN as a design template [2]. Its lower molecular weight relative to advanced leads provides room for chemical expansion while maintaining ligand efficiency.

Chemical Biology Probe for Kinase Selectivity Profiling

Given the prevalence of 2‑(ethylthio)benzamide derivatives as kinase inhibitors, this compound may be employed as a minimalist probe in broad‑panel kinase selectivity screens to assess the contribution of the pyrazol‑3‑yl‑phenyl tail to target engagement, relative to benzothiazole or benzodioxole‑containing analogs [1].

Fragment-Based Drug Discovery Library Member

With MW = 323 Da and a balanced hydrogen‑bond donor/acceptor profile, the compound qualifies as a fragment‑sized entry for FBDD libraries. Its thioether group offers a synthetic handle for oxidation to sulfoxide/sulfone, enabling late‑stage diversification and affinity maturation [1].

Application
Selection Property
Validation Focus
Cathepsin S inhibitor SAR studies
Ethylthio S3 pharmacophore scaffold
Cathepsin S enzymatic assay & co-crystal confirmation
Broad-panel kinase selectivity screening
Minimalist pyrazole-phenyl probe
Kinase selectivity fingerprint vs. bulkier analogs
Fragment-based library inclusion
Fragment-sized entry with synthetic handle
Affinity maturation via sulfoxide/sulfone diversification
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